2,6-Dimethyl-4-(2-(2,5-dimethylphenyl)ethenyl)phenol
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Overview
Description
2,6-Dimethyl-4-(2-(2,5-dimethylphenyl)ethenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two methyl groups at the 2 and 6 positions of the phenol ring, and a 2-(2,5-dimethylphenyl)ethenyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(2-(2,5-dimethylphenyl)ethenyl)phenol can be achieved through several methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Another method involves the oxidative coupling copolycondensation of 2,6-dimethylphenol with 2,5-dimethylphenol using a copper-amine catalyst . This reaction is carried out in toluene at 20°C for 7 hours under an oxygen atmosphere.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of solid acid catalysts and continuous flow reactors can further enhance the production yield and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(2-(2,5-dimethylphenyl)ethenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dimethyl-4-(2-(2,5-dimethylphenyl)ethenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(2-(2,5-dimethylphenyl)ethenyl)phenol involves its interaction with molecular targets through its phenolic hydroxyl group and the ethenyl side chain. These interactions can lead to the formation of hydrogen bonds and π-π stacking with target molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol:
2,5-Dimethylphenol: Another isomer of dimethylphenol, differing in the position of the methyl groups.
2,4-Dimethylphenol: This compound has methyl groups at the 2 and 4 positions of the phenol ring.
Uniqueness
2,6-Dimethyl-4-(2-(2,5-dimethylphenyl)ethenyl)phenol is unique due to the presence of the ethenyl side chain, which imparts distinct chemical and physical properties compared to its simpler counterparts
Properties
CAS No. |
142115-51-3 |
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Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
4-[(E)-2-(2,5-dimethylphenyl)ethenyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C18H20O/c1-12-5-6-13(2)17(9-12)8-7-16-10-14(3)18(19)15(4)11-16/h5-11,19H,1-4H3/b8-7+ |
InChI Key |
HBERSQLHJGYHNJ-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C/C2=CC(=C(C(=C2)C)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=CC2=CC(=C(C(=C2)C)O)C |
Origin of Product |
United States |
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